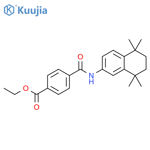

- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,

Cas no 94497-51-5 (Tamibarotene)

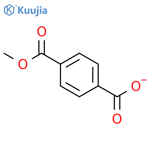

Tamibarotene structure

اسم المنتج:Tamibarotene

كاس عدد:94497-51-5

وسط:C22H25NO3

ميغاواط:351.438806295395

MDL:MFCD00866188

CID:61730

PubChem ID:108143

Tamibarotene الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid

- AM80

- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid

- Am 80 (pharmaceutical)

- Amnolake

- NSC 608000

- Retinoid AM 80

- Tamibarotene

- Am-80

- TAMIBAROTENE,AM 80,AM-80,AM80

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid

- Am 80

- retinobenzoic acid

- Tamibaro

- Amnoid

- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid

- 08V52GZ3H9

- NSC608000

- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)

- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid

- Am 80 (RAR agonist)

- INNO 507

- OP 01

- RR 110

- SY 1425

- TM 441

- TOS 80T

- and OP-01

- HMS3743C03

- Tamibarotene [USAN:INN]

- BCP07492

- DTXCID3026853

- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid

- 94497-51-5

- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid

- SMR002530320

- AKOS015902693

- CCG-268044

- A80

- OMS-0728

- Tamibarotene [INN]

- D01418

- BRD-K36627727-001-05-4

- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide

- HMS3652H04

- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-

- BDBM50061625

- TOS-80T

- AC-7049

- TAMIBAROTENE [WHO-DD]

- TOS-80

- INNO-507

- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid

- NCGC00181111-01

- Amnoleuk

- TM-411

- SW219913-1

- Z-208

- Tamibarotene (JAN/USAN/INN)

- TAMIBAROTENE [MI]

- CAS-94497-51-5

- TAMIBAROTENE [USAN]

- 121GE003

- Tox21_112725

- GTPL2648

- s4260

- MUTNCGKQJGXKEM-UHFFFAOYSA-N

- C22H25NO3

- MLS004774034

- TAMIBAROTENE [MART.]

- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide

- CHEBI:32181

- Amnoid (TN)

- 2cbr

- NCI60_004716

- DTXSID5046853

- NS00068306

- CHEMBL25202

- SY-1425

- TAMIBAROTENE [JAN]

- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid

- MLS003899239

- OP-01

- MFCD00866188

- Q7681221

- SBI-0654073.0001

- WHO 7349

- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid

- Tox21_112725_1

- HY-14652

- SCHEMBL36207

- NCGC00181111-02

- DB04942

- CS-0654

- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID

- Tamibarotene, >=98% (HPLC)

- RR-110

- UNII-08V52GZ3H9

- AS-14083

- NSC-608000

- MLS006011150

- Tamibarotene(Am-80)

-

- MDL: MFCD00866188

- نواة داخلي: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)

- مفتاح Inchi: MUTNCGKQJGXKEM-UHFFFAOYSA-N

- ابتسامات: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O

حساب السمة

- نوعية دقيقة: 351.18300

- النظائر كتلة واحدة: 351.183

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 26

- تدوير ملزمة العد: 3

- تعقيدات: 546

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- تهمة السطحية: 0

- إكسلوغ 3: 5.4

- طوبولوجي سطح القطب: 66.4

- tautomeric العد: 2

الخصائص التجريبية

- اللون / الشكل: Not determined

- كثيف: 1.154

- نقطة انصهار: 190-195°C

- نقطة الغليان: 449.6°C at 760 mmHg

- نقطة الوميض: 225.7°C

- انكسار: 1.593

- الذوبان: Soluble to 50 mM in DMSO

- بسا: 66.40000

- لوغب: 5.05910

- الذوبان: Not determined

Tamibarotene أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H332-H335

- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- رتكس:DH6940000

- ظروف التخزين:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Tamibarotene بيانات الجمارك

- رمز النظام المنسق:2924299090

- بيانات الجمارك:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tamibarotene الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6694-25mg |

Tamibarotene |

94497-51-5 | >98% | 25mg |

¥480.0 | 2023-09-15 | |

| AK Scientific | B678-25mg |

Tamibarotene |

94497-51-5 | >98% (HPLC) | 25mg |

$67 | 2023-09-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12210-10mg |

Tamibarotene |

94497-51-5 | 98% | 10mg |

¥403.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D573871-20g |

Tamibarotene |

94497-51-5 | 99% | 20g |

$1250 | 2022-11-01 | |

| Ambeed | A197861-100mg |

4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 100mg |

$41.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |

Tamibarotene |

94497-51-5 | 98% | 50mg |

¥637.0 | 2023-09-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33308-0.01g |

Tamibarotene |

94497-51-5 | 97% | 0.01g |

¥364 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | JX002639-1g |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98% | 1g |

¥1216.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | T6694-25mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 98.2% | 25mg |

¥480.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | S4260-50mg |

4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |

94497-51-5 | 50mg |

¥800.79 | 2023-09-15 |

Tamibarotene طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C

1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C

1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2

المراجع

- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

المراجع

- New process for preparation of Tamibarotene, China, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C

المراجع

- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),

طريقة الإنتاج 5

رد فعل الشرط

المراجع

- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled

المراجع

- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt

المراجع

- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Water

المراجع

- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,

طريقة الإنتاج 11

رد فعل الشرط

المراجع

- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

المراجع

- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0

المراجع

- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

طريقة الإنتاج 15

رد فعل الشرط

المراجع

- Method for preparing tamibarotene with stable crystal form, China, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

المراجع

- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated

المراجع

- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

المراجع

- Process for synthesizing Tamibarotene, China, , ,

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol

المراجع

- Method for synthesizing tamibarotene, China, , ,

طريقة الإنتاج 20

رد فعل الشرط

المراجع

- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,

Tamibarotene Raw materials

- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

- 1446134-13-9

- Mono-Methyl terephthalate

- 4-(Dimethylcarbamoyl)benzoic Acid

- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate

Tamibarotene Preparation Products

Tamibarotene الوثائق ذات الصلة

-

P. Nordeman,S. Y. Chow,A. F. Odell,G. Antoni,L. R. Odell Org. Biomol. Chem. 2017 15 4875

-

Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35

-

Kurt D. Ristroph,Robert K. Prud'homme Nanoscale Adv. 2019 1 4207

-

Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781

-

Sevan D. Houston,Tyler Fahrenhorst-Jones,Hui Xing,Benjamin A. Chalmers,Melissa L. Sykes,Jeanette E. Stok,Clementina Farfan Soto,Jed M. Burns,Paul V. Bernhardt,James J. De Voss,Glen M. Boyle,Maree T. Smith,John Tsanaktsidis,G. Paul Savage,Vicky M. Avery,Craig M. Williams Org. Biomol. Chem. 2019 17 6790

94497-51-5 (Tamibarotene) منتجات ذات صلة

- 1341729-33-6(2-(2-methylpropyl)oxan-4-amine)

- 2229178-42-9(methyl 4-(azetidin-3-yloxy)-2-methylbenzoate)

- 2680607-11-6(3-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 6079-89-6(Octadecanoic acid,2,2-dimethylhydrazide)

- 2228586-92-1(2-(azidomethyl)-5-(4-methylphenyl)furan)

- 195053-92-0(2-(1-Trityl-1H-imidazol-4-yl)-ethylamine)

- 1351397-93-7((1S)-1-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-phenyl-ethanamine)

- 2648914-72-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,4-trimethylpentanamidopropanoic acid)

- 125419-80-9(3,5-dibromo-4-ethylpyridine)

- 2770546-59-1((9H-fluoren-9-yl)methyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:94497-51-5)Tamibarotene

نقاء:99%

كمية:5g

الأسعار ($):492.0